2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-
CAS No.:
Cat. No.: VC19010086
Molecular Formula: C12H10ClN5
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClN5 |
|---|---|
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 4-(6-chloro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C12H10ClN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16) |
| Standard InChI Key | ZJXCJAOQQQGDPX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1N=C(C=C2)Cl)C3=NC(=NC=C3)N |
Introduction
2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a chloro-pyrrolo group, enhancing its potential for various scientific applications, particularly in medicinal chemistry. This compound is classified as a heterocyclic aromatic amine, with a structure that includes both pyrimidine and pyrrolo components, making it a member of the broader category of nitrogen-containing heterocycles prevalent in pharmaceuticals.
Synthesis Methods
The synthesis of 2-Pyrimidinamine derivatives typically involves aromatic nucleophilic substitution reactions. A common synthetic route involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation. This method enhances reaction efficiency and yield by allowing rapid heating and minimizing by-product formation compared to traditional heating methods.
Biological Activities and Applications
Compounds in this class are known for significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. Some pyrimidine derivatives have shown inhibitory activity against β-glucuronidase, an enzyme linked to various metabolic processes.
Research Findings and Potential Applications
Research on similar compounds has shown promising results in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for antiangiogenic and antitumor activities . The unique structure of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, with its specific combination of functional groups, may confer unique biological activities compared to its analogs, particularly in inhibiting FGFRs effectively due to its specific halogen substitution pattern.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | C12H12N6 | Selective inhibitor of protein kinase B |
| 4-(6-Bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine | C13H12BrN5O | Contains bromine instead of chlorine |
| 4-(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine | C11H9FN5 | Fluorine substituent enhances reactivity |
These compounds highlight the diversity of pyrimidine derivatives and their potential applications in medicinal chemistry.
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